(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

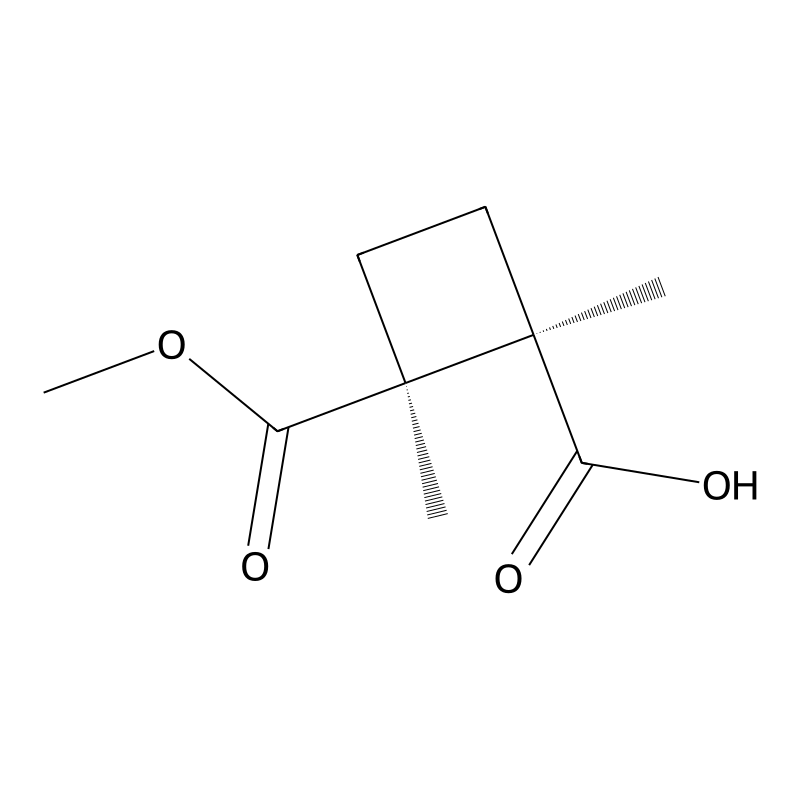

solubility

(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid is a chiral compound characterized by its unique cyclobutane structure. The compound features two methyl groups at the 1 and 2 positions, a methoxycarbonyl group at the 2 position, and a carboxylic acid group at the 1 position. Its molecular formula is and it has a molecular weight of approximately 174.21 g/mol. The compound is notable for its stereochemistry, which plays a crucial role in its reactivity and biological activity.

- Oxidation: This compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

- Reduction: It can be reduced to convert the carboxylic acid into alcohols or other derivatives.

- Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions are essential for synthesizing more complex molecules in organic chemistry.

The biological activity of (1R,2S)-2-methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid is linked to its potential interactions with various enzymes and metabolic pathways. Its chiral nature allows it to exhibit specific biological effects, which can be explored in pharmacological studies. Research indicates that compounds with similar structures may influence enzyme activity or receptor binding, making this compound a candidate for further investigation in drug development.

The synthesis of (1R,2S)-2-methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available cyclobutane derivatives.

- Functional Group Introduction: The methoxycarbonyl group is introduced through esterification or similar methods.

- Chiral Induction: Chiral catalysts or auxiliaries are used during the cyclization process to control the stereochemistry.

- Final Steps: Purification techniques such as crystallization or chromatography are employed to isolate the final product.

In industrial settings, large-scale production may utilize chiral catalysis and esterification processes to ensure efficiency and yield.

(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid has several applications:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

- Industry: It is used in producing polymers and materials with specific properties due to its unique structure.

Interaction studies involving (1R,2S)-2-methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid focus on its effects on biological systems. These studies may include:

- Enzyme Inhibition/Activation: Investigating how the compound interacts with enzymes to either inhibit or activate their functions.

- Receptor Binding: Assessing how this compound binds to specific receptors and influences biological responses.

Such studies are crucial for understanding the potential therapeutic roles of this compound.

Several compounds share structural similarities with (1R,2S)-2-methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid | Cyclopropane derivative | Contains an amino group |

| (1R,2S)-3-Methoxycarbonyl-3-methylcyclobutane | Cyclobutane derivative | Different positioning of functional groups |

| Dimethyl cyclobutane-1,2-dicarboxylate | Dicarboxylate derivative | Contains two carboxylate groups |

Uniqueness

(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement. This configuration allows it to exhibit distinct chemical reactivity and biological properties compared to other similar compounds. Its applications in both synthetic chemistry and biological research highlight its significance as a versatile building block in organic synthesis.